molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

Tris(2-chloroethyl) phosphite

Cat. No. B042208
Key on ui cas rn: 140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Patent
US04749758

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)[Cl:2].[CH2:5]1[O:7][CH2:6]1.Cl[CH2:9][CH2:10][P:11]([O:17][CH2:18][CH2:19][Cl:20])(=O)[O:12][CH2:13][CH2:14][Cl:15].[ClH:21]>>[P:11]([O:7][CH2:5][CH2:6][Cl:21])([O:17][CH2:18][CH2:19][Cl:20])[O:12][CH2:13][CH2:14][Cl:15].[CH:9]([P:1]([Cl:4])([Cl:2])=[O:7])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCP(OCCCl)(=O)OCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
P(OCCCl)(OCCCl)OCCCl
Name
Type
product
Smiles
C(=C)P(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04749758

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)[Cl:2].[CH2:5]1[O:7][CH2:6]1.Cl[CH2:9][CH2:10][P:11]([O:17][CH2:18][CH2:19][Cl:20])(=O)[O:12][CH2:13][CH2:14][Cl:15].[ClH:21]>>[P:11]([O:7][CH2:5][CH2:6][Cl:21])([O:17][CH2:18][CH2:19][Cl:20])[O:12][CH2:13][CH2:14][Cl:15].[CH:9]([P:1]([Cl:4])([Cl:2])=[O:7])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCP(OCCCl)(=O)OCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed

Outcomes

Product
Name
Type
product
Smiles
P(OCCCl)(OCCCl)OCCCl
Name
Type
product
Smiles
C(=C)P(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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